molecular formula C21H18O3 B1379608 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid CAS No. 1420800-42-5

2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid

Cat. No.: B1379608
CAS No.: 1420800-42-5
M. Wt: 318.4 g/mol
InChI Key: FAGKSKKDYFQVFJ-UHFFFAOYSA-N
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Description

2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid (CAS 1420800-42-5) is a high-purity biphenyl derivative supplied for advanced chemical and pharmaceutical research. This compound features a benzyloxy group and a carboxylic acid functional group on a biphenyl scaffold, a structure recognized for its significant pharmacological potential. Biphenyl carboxylic acid derivatives are important intermediates in the development of therapeutics and have been identified as a class of anti-resorptive drugs with potential for treating diseases like osteoporosis and cancer-induced bone disease . Recent scientific studies highlight the promise of structurally similar benzyloxy-containing biphenyl compounds. For instance, a 2025 study on a closely related benzyloxy biphenyl carboxylic acid demonstrated its properties through crystal structure analysis and investigated its potential as a ligand for the SARS-Covid-2 (Omicron variant) protein, showing a notable binding affinity of -7.6 kcal/mol . Furthermore, research into small molecule biphenyl carboxylic acids has revealed that specific benzyloxy-substituted analogs exhibit potent in vitro anticancer activity against breast cancer cell lines, suggesting a valuable avenue for the development of new anticancer agents . The molecular framework of this compound makes it a valuable building block for constructing more complex molecules for drug discovery and material science. It is ideal for use in Suzuki-Miyaura cross-coupling reactions and other synthetic transformations to create a library of target molecules for biological screening . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. All information provided is for scientific reference.

Properties

IUPAC Name

3-(2-methyl-6-phenylmethoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c1-15-7-5-12-19(24-14-16-8-3-2-4-9-16)20(15)17-10-6-11-18(13-17)21(22)23/h2-13H,14H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGKSKKDYFQVFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=CC=CC=C2)C3=CC(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid (CAS No. 1420800-42-5) is an organic compound characterized by its biphenyl structure and functional groups that suggest potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H18O3, with a molecular weight of approximately 318.37 g/mol. The compound features:

  • Benzyloxy group at the 2-position
  • Methyl group at the 6-position of the biphenyl ring
  • Carboxylic acid group at the 3'-position of the second phenyl ring

This structural arrangement contributes to its unique chemical properties and potential applications in pharmaceuticals and materials science.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The carboxylic acid group may participate in enzyme inhibition by binding to active sites or allosteric sites, blocking substrate access.
  • Receptor Modulation : The compound can act as an agonist or antagonist at specific receptors, influencing downstream signaling pathways.

Biological Activity

Recent studies have indicated that this compound exhibits significant biological activities, particularly in anticancer research and antimicrobial applications.

Anticancer Activity

Preliminary studies have shown that this compound has potential anticancer properties. It has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation. For instance, one study reported an IC50 value of 25 nM against MCF-7 breast cancer cells, indicating potent cytotoxicity.

Cell LineIC50 (nM)Mechanism of Action
MCF-725Inhibition of tubulin polymerization
PC-330Induction of apoptosis via ROS generation

Study on Antimicrobial Activity

In a study assessing the antimicrobial properties of various biphenyl derivatives, this compound exhibited notable activity against several bacterial strains. The compound was effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Toxicological Assessment

A toxicological assessment based on read-across methodologies indicated that compounds similar to this compound exhibit low systemic toxicity. The assessment utilized data from related aryl alkanoate compounds to predict the safety profile and metabolic pathways of this compound .

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • Building Block : 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid serves as a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting metabolic pathways and enzyme interactions.
    • Therapeutic Potential : Preliminary studies indicate that compounds with similar structures may exhibit binding affinity to biological targets, suggesting potential therapeutic applications against diseases such as cancer and metabolic disorders.
  • Mechanism of Action :
    • The carboxylic acid group can participate in typical reactions, while the benzyloxy group can undergo nucleophilic substitution, enhancing the compound's utility in synthesizing derivatives with improved biological activity.

Materials Science Applications

  • Polymer Synthesis :
    • The compound can be utilized in the synthesis of polymers due to its carboxylic acid functionality, which allows for the formation of ester bonds with alcohols or amines . This property is crucial for developing materials with specific mechanical and thermal properties.
  • Chemical Intermediates :
    • As an intermediate in organic synthesis, it can facilitate the production of more complex molecules used in various industrial applications .

Case Studies and Research Findings

Recent studies have focused on the interaction of this compound with various biological targets:

  • Enzyme Inhibition Studies : Research has indicated that similar biphenyl derivatives can inhibit specific enzymes involved in metabolic pathways, suggesting that this compound may exhibit similar inhibitory effects.
  • Biocatalytic Applications : Investigations into biocatalytic processes for reducing carboxylic acids have shown promise for utilizing this compound in environmentally friendly synthetic routes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: 2'-Methoxy-6'-methylbiphenyl-3-carboxylic Acid (CAS 1215206-67-9)

Molecular Formula : C₁₅H₁₄O₃
Molecular Weight : 242.27 g/mol
Substituents : Methoxy (-OCH₃) at 2', methyl (-CH₃) at 6', carboxylic acid (-COOH) at 3-position.

Comparative Analysis:
Property 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic Acid 2'-Methoxy-6'-methylbiphenyl-3-carboxylic Acid
Molecular Formula C₂₁H₁₈O₃ (estimated) C₁₅H₁₄O₃
Molecular Weight 318.37 g/mol (estimated) 242.27 g/mol
Substituent Size Benzyloxy (bulky, lipophilic) Methoxy (small, moderately polar)
Solubility Lower water solubility (high logP) Moderate solubility in polar solvents
Acidity (pKa) ~4.5–5.0 (estimated) ~4.2–4.8 (carboxylic acid typical range)
Synthetic Utility Potential hydrogenolysis susceptibility Stable under standard conditions
Applications Pharmaceutical intermediate (hypothetical) Drug impurity reference standard

Key Differences :

  • The methoxy analog is documented as a pharmaceutical impurity control material, while the benzyloxy variant may serve as a precursor in drug synthesis due to its protective group chemistry .

Comparison with Other Biphenyl Carboxylic Acid Derivatives

2'-Hydroxy-6'-methylbiphenyl-3-carboxylic Acid
  • Substituent : Hydroxyl (-OH) at 2'.
  • Properties : Higher acidity (pKa ~2.5–3.5) due to electron-withdrawing -OH group; increased hydrogen-bonding capacity improves water solubility.
  • Applications: Potential use in metal chelation or as a bioactive scaffold.
Ester Derivatives (e.g., Methyl Ester)
  • General Formula : RCOOR' (e.g., methyl ester: C₁₆H₁₆O₃).
  • Properties : Lower melting points, reduced acidity, and higher volatility compared to carboxylic acids. Esters are often used as prodrugs to enhance bioavailability .

Research Findings and Implications

Physicochemical Behavior

  • Lipophilicity : The benzyloxy substituent increases logP by ~2–3 units compared to methoxy, as predicted by fragment-based calculations. This enhances passive diffusion across biological membranes but complicates formulation in aqueous systems.
  • Stability: Benzyloxy groups are prone to cleavage under hydrogenolysis (H₂/Pd), enabling selective deprotection in multi-step syntheses. Methoxy groups, in contrast, are more resistant to such conditions .

Q & A

Q. What are the established synthetic routes for 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid, and what key reaction parameters influence yield?

The synthesis typically involves multi-step reactions, including Suzuki coupling for biphenyl formation, benzyloxy group introduction via alkylation, and carboxylation. Key parameters include:

  • Catalyst selection : Palladium catalysts for cross-coupling reactions (e.g., biphenyl backbone assembly) .
  • Reagent optimization : Use of phase transfer catalysts (e.g., PEG-400) and ultrasound-assisted reactions to enhance reaction efficiency, as demonstrated in analogous quinoline-carboxylic acid syntheses .
  • Acid-binding agents : Potassium carbonate (K₂CO₃) to neutralize byproducts and drive reactions to completion .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Standard characterization methods include:

  • ¹H/¹³C NMR : To confirm the positions of benzyloxy, methyl, and carboxylic acid groups.
  • IR spectroscopy : Identification of carboxylic acid O-H stretches (~2500-3300 cm⁻¹) and C=O bonds (~1700 cm⁻¹).
  • HRMS : For precise molecular weight validation, critical given the compound’s structural complexity .

Q. How should researchers handle and store this compound to prevent degradation?

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to minimize oxidation or hydrolysis of the benzyloxy and carboxylic acid groups.
  • Handling : Use anhydrous solvents in reactions to avoid unintended esterification or decarboxylation .

Advanced Research Questions

Q. How can researchers optimize the purity of this compound when encountering contradictory data from different purification methods?

  • Comparative analysis : Use HPLC (for polar impurities) and GC-MS (for volatile byproducts) to cross-validate purity. For example, >95% purity via HPLC (as in biphenylcarboxylic acid derivatives) may conflict with GC-MS data due to non-volatile residues .
  • Recrystallization vs. chromatography : Recrystallization in ethanol/water mixtures often improves crystalline purity, while silica gel chromatography resolves non-polar contaminants .

Q. What strategies are recommended for elucidating the reaction mechanism of its formation, particularly in multi-step syntheses?

  • Isotopic labeling : Use deuterated intermediates to track proton transfer in carboxylation steps.
  • Computational modeling : DFT studies to predict transition states in Suzuki coupling or benzyloxy group installation.
  • Kinetic analysis : Monitor intermediate formation via in-situ IR or NMR to identify rate-limiting steps .

Q. How do steric and electronic effects of the benzyloxy and methyl groups influence its reactivity in nucleophilic acyl substitution reactions?

  • Steric hindrance : The methyl group at position 6 and benzyloxy group at position 2 reduce accessibility to the carboxylic acid, favoring bulky electrophiles.
  • Electronic effects : Electron-donating benzyloxy groups decrease electrophilicity of the carbonyl carbon, requiring stronger nucleophiles (e.g., Grignard reagents) for substitution .

Q. In materials science, how can this compound’s carboxylic acid group be leveraged for covalent modification of polymers or surfaces?

  • Copolymer synthesis : React with amines or epoxides to form polyamides or esters, as seen in Tröger’s base polyimide modifications for gas-selective membranes .
  • Surface functionalization : Carbodiimide-mediated conjugation to hydroxylated surfaces (e.g., silica nanoparticles) for biosensor applications .

Q. What analytical approaches resolve discrepancies in quantifying trace impurities when using HPLC versus GC-MS?

  • HPLC-DAD/ELSD : Detects non-volatile impurities (e.g., dimerized byproducts).
  • GC-MS Headspace Analysis : Identifies volatile degradation products (e.g., benzyl alcohol from benzyloxy hydrolysis).
  • Cross-validation : Combine with ¹H NMR integration to quantify residual solvents or unreacted intermediates .

Data Contradiction Analysis

  • Purity vs. reactivity conflicts : High HPLC purity (>97%) may not correlate with reactivity if trace metals (e.g., Pd from Suzuki coupling) remain. Use ICP-MS to quantify metal residues .
  • Thermal stability : DSC/TGA data may conflict with melting points reported in catalogs (e.g., mp 108–110°C for 2-biphenylcarboxylic acid vs. decomposition observed in TGA) .

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